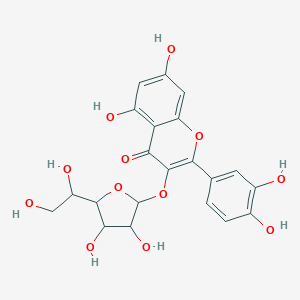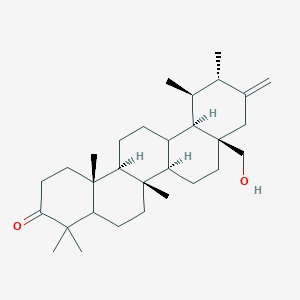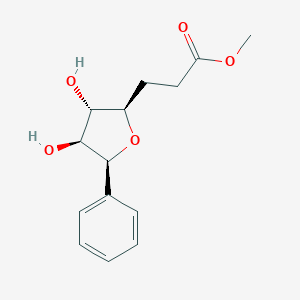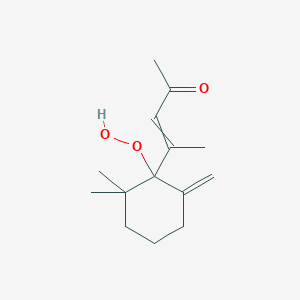
1-(1H-benzimidazol-2-ylamino)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1H-benzimidazol-2-ylamino)propan-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C10H13N3O and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
DNA Binding and Fluorescence Studies
Benzimidazole derivatives, such as Hoechst 33258, are known for their strong affinity to bind to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. This binding characteristic has been extensively used in fluorescent DNA staining, facilitating the analysis of chromosomes, nuclear DNA content, and plant cell biology. Hoechst derivatives serve not only as fluorescent stains but also play roles as radioprotectors and topoisomerase inhibitors, laying a foundation for rational drug design and molecular investigations into DNA sequence recognition (Issar & Kakkar, 2013).
Antifungal and Antimicrobial Mechanisms
Benzimidazole compounds are specific inhibitors of microtubule assembly, a mechanism employed by fungicides and anthelmintic drugs. This inhibitory action, achieved by binding to the tubulin molecule, has been crucial in studying the structure and function of microtubules in fungal cell biology and molecular genetics. Such research has paved the way for understanding the binding sites and roles in microtubule assembly, offering insights into the development of new therapeutic agents (Davidse, 1986).
Catalysis and Chemical Synthesis
The chemistry of benzimidazole derivatives is not just limited to biological applications but extends to the realm of catalysis and synthetic methodology. Compounds containing benzimidazole motifs, such as 2,6-bis-(benzimidazol-2-yl)-pyridine, demonstrate diverse properties in coordination chemistry. These properties include spectroscopic characteristics, structures, magnetic, biological, and electrochemical activities, highlighting their versatility and potential in designing new materials and catalysts (Boča, Jameson, & Linert, 2011).
Anticancer Research
In the fight against cancer, benzimidazole derivatives have shown a broad spectrum of biological activities, including acting as intercalators, alkylating agents, and enzyme inhibitors. Their structural similarity to naturally occurring nucleobases makes them attractive scaffolds for designing anticancer agents. Research into benzimidazole derivatives has identified key substituents and structural modifications that enhance their anticancer efficacy, providing a rich area for drug development and synthetic chemistry (Akhtar et al., 2019).
Therapeutic Potential Beyond Oncology
Beyond their role in cancer research, benzimidazole derivatives encompass a wide range of therapeutic applications. Their structural diversity and the ability to modify the benzimidazole nucleus have led to the discovery of compounds with antimicrobial, antiviral, antiparasitic, and CNS activities. The exploration of these compounds continues to be an active area of research, offering promising leads for the development of new therapies across various diseases (Babbar, Swikriti, & Arora, 2020).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(1H-benzimidazol-2-ylamino)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-7(14)6-11-10-12-8-4-2-3-5-9(8)13-10/h2-5,7,14H,6H2,1H3,(H2,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSVRXGARSFQENR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC2=CC=CC=C2N1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,5-Dihydro-6-[4-[(2-methyl-3-oxo-1-cyclopenten-1-yl)amino]phenyl]-3(2H)-pyridazinone](/img/structure/B50318.png)




![Silane, [(1-ethoxy-2,3-dimethylcyclopropyl)oxy]trimethyl-(9CI)](/img/structure/B50337.png)


![Methyl (2R,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B50341.png)




